Nauclefiline

Description

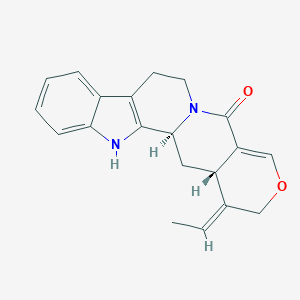

Structure

3D Structure

Propriétés

IUPAC Name |

(1S,19E,20S)-19-ethylidene-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15-pentaen-14-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c1-2-12-10-24-11-16-15(12)9-18-19-14(7-8-22(18)20(16)23)13-5-3-4-6-17(13)21-19/h2-6,11,15,18,21H,7-10H2,1H3/b12-2-/t15-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZNARHUZRAGMMF-AKDXWBRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1COC=C2C1CC3C4=C(CCN3C2=O)C5=CC=CC=C5N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/COC=C2[C@H]1C[C@H]3C4=C(CCN3C2=O)C5=CC=CC=C5N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102358-19-0 | |

| Record name | Nauclefiline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102358190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Natural Occurrence and Isolation of Nauclefiline

Botanical Sources within Nauclea and Related Genera

Nauclefiline has been reported in Nauclea officinalis and Mitragyna inermis. znaturforsch.com Nauclea officinalis is a species within the Nauclea genus, which is primarily distributed in the southern provinces of China, such as Hainan, Guangxi, and Guangdong. nih.gov The bark and twigs of N. officinalis are traditionally used in Chinese medicine. nih.gov The Nauclea genus is recognized as a rich source of alkaloids, with more than 40 monoterpenoid indole (B1671886) alkaloids having been isolated from this genus. acs.org

Mitragyna inermis is another plant species where this compound has been found. znaturforsch.com M. inermis is a small tree found in West Africa and is traditionally used for various ailments. znaturforsch.com this compound has been isolated from the roots and fruits of Mitragyna inermis. znaturforsch.com

The presence of this compound in both Nauclea and Mitragyna genera highlights its occurrence within the Rubiaceae family. Other alkaloids, such as angustine, angustidine, and nauclefine, have also been isolated from these genera. mdpi.com

Here is a table summarizing the botanical sources of this compound:

| Genus | Species | Plant Part(s) Reported to Contain this compound |

| Nauclea | Nauclea officinalis | Leaves (reported in older literature), Bark mdpi.com |

| Mitragyna | Mitragyna inermis | Roots and Fruits znaturforsch.com |

Advanced Chromatographic and Spectroscopic Methods for Isolation and Elucidation

The isolation and structural elucidation of this compound from plant extracts involve a combination of advanced chromatographic and spectroscopic techniques.

Extraction of alkaloids from plant material typically begins with solvent extraction. For instance, the leaves of Nauclea officinalis have been extracted with ethanol. nih.gov The resulting extract is then often subjected to liquid-liquid partitioning using solvents like water, ethyl acetate, and n-butanol to separate compounds based on their polarity. nih.gov

Chromatographic methods are essential for the isolation and purification of this compound from complex plant extracts. Techniques such as silica (B1680970) gel column chromatography are commonly employed, often using gradient elution with solvent mixtures of increasing polarity, such as chloroform-methanol. nih.gov Various chromatographic methods have been used to isolate alkaloids from Nauclea officinalis and Mitragyna inermis, including column chromatography. znaturforsch.comresearchgate.net Ultra-performance liquid chromatography (UPLC) coupled with detectors like photodiode array (PDA) and mass spectrometry (MS), specifically time-of-flight tandem mass spectrometry (TOF-MS), is a powerful technique for the identification and analysis of compounds in plant extracts. researchgate.net High-performance liquid chromatography (HPLC) is also widely used for the separation and purification of natural products. utas.edu.au

Spectroscopic methods are crucial for the structural elucidation of isolated compounds like this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D NMR (e.g., 1H NMR and 13C NMR) and 2D NMR (e.g., COSY, HMQC, HMBC), provides detailed information about the carbon-hydrogen framework and connectivity of the molecule. nih.govacs.orgresearchgate.net High-resolution electrospray ionization mass spectrometry (HRESIMS) or electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and elemental composition of the compound. nih.govresearchgate.net Infrared (IR) spectroscopy can provide information about the functional groups present, such as carbonyl stretching vibrations. mdpi.com Ultraviolet (UV) spectroscopy is also used, particularly in conjunction with chromatographic methods, to detect and characterize compounds based on their electronic transitions. mdpi.comresearchgate.netutas.edu.au In some cases, techniques like circular dichroism (CD) calculation are used to determine the absolute configuration of new alkaloids. nih.gov

The combination of these techniques allows researchers to isolate pure compounds from complex mixtures and determine their precise chemical structures. For example, the structures of new indole alkaloids from Nauclea officinalis have been elucidated using NMR, HRESIMS, and circular dichroism spectroscopy. nih.gov Similarly, the structures of alkaloids from Nauclea orientalis have been determined using 1D and 2D NMR spectral methods, including COSY, DEPT, HMQC, 13C-1H HMBC, and 15N-1H HMBC. acs.org

Elucidation of Nauclefiline Biosynthetic Pathways

General Monoterpenoid Indole (B1671886) Alkaloid Biosynthesis

Monoterpenoid indole alkaloid biosynthesis begins with the condensation of two distinct precursors: tryptamine (B22526), which is derived from the amino acid tryptophan, and secologanin (B1681713), a monoterpene secoiridoid. researchgate.netrsc.org Tryptophan is converted to tryptamine by the enzyme tryptophan decarboxylase (TDC). researchgate.netrsc.orgbiocyclopedia.com Secologanin is synthesized through a series of enzymatic steps starting from geranyl pyrophosphate (GPP), which is derived from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. mdpi.comresearchgate.netuniversiteitleiden.nl Key enzymes in the secologanin pathway include geraniol (B1671447) synthase (GES), geraniol 8-hydroxylase (G8H), 8-hydroxygeraniol oxidoreductase (8HGO), iridoid synthase (ISY), and secologanin synthase (SLS). mdpi.combiocyclopedia.com

The committed step in MIA biosynthesis is catalyzed by strictosidine (B192452) synthase (STR), which facilitates a stereospecific Pictet-Spengler condensation between tryptamine and secologanin to yield 3α(S)-strictosidine. researchgate.netrsc.orgbiorxiv.orgnih.govwikipedia.org This reaction typically occurs in the plant vacuole. researchgate.netrsc.org Strictosidine is considered the universal precursor for the vast array of MIAs, with over 3000 different structures known to be derived from it. mdpi.combiorxiv.orgnih.gov

The biosynthesis involves multiple enzymes and can occur in different subcellular compartments within the plant cell. researchgate.netfrontiersin.org

Role of Strictosidine and Aglycones in Nauclefiline Formation

Strictosidine (3S) serves as the pivotal intermediate in the biosynthesis of this compound, as it does for other MIAs. rsc.orgbiorxiv.orgnih.gov Following the formation of strictosidine by strictosidine synthase, the glucose moiety is removed by the enzyme strictosidine β-D-glucosidase (SGD). biorxiv.orgnih.govresearchgate.netnih.gov This deglycosylation step is crucial as it yields a highly reactive and unstable intermediate known as strictosidine aglycone. nih.govresearchgate.netmpg.de

The strictosidine aglycone exists in equilibrium with several reactive intermediates, including a dialdehyde (B1249045) form. nih.govmdpi.com This unstable aglycone is the branching point for the biosynthesis of the diverse MIA skeletons. rsc.orgnih.govnih.gov The subsequent enzymatic and spontaneous transformations of the strictosidine aglycone dictate the final alkaloid structure. While the precise enzymatic steps leading specifically to this compound from the strictosidine aglycone are not fully elucidated in the provided search results, it is understood that this compound, like other Nauclea-related alkaloids such as naucleofficines and naucleamides, is formed through transformations of this key intermediate. researchgate.netnih.govresearchgate.net The C-15 configuration in these indole alkaloids is determined biosynthetically based on secologanin, typically resulting in an S configuration. mdpi.com

Bioinspired Transformations in Biosynthetic Analogies

Bioinspired transformations play a significant role in both the natural biosynthesis of MIAs from strictosidine aglycone and in synthetic strategies to access these complex molecules. The inherent reactivity and multiple potential reaction sites within the strictosidine aglycone allow for diverse cyclization and rearrangement pathways, leading to the various MIA structural types. nih.govresearchgate.net

Research has demonstrated that strictosidine aglycones can be converted into various MIA skeletons, including heteroyohimbine-, corynantheine-, and akuammigine-related alkaloids, through bioinspired transformations. nih.govresearchgate.net These transformations often involve controlled cyclizations and rearrangements of the reactive aglycone intermediate. For instance, studies have reported concise, divergent total syntheses of several MIAs, including this compound, utilizing bioinspired transformations of strictosidine aglycones prepared in situ. nih.govresearchgate.netscispace.com These synthetic approaches mimic the proposed biosynthetic logic, highlighting the chemical feasibility of converting the strictosidine aglycone into complex structures like this compound under controlled conditions. nih.govresearchgate.net

These bioinspired synthetic strategies not only provide routes for accessing rare or low-abundance natural products but also offer insights into the potential chemical mechanisms operating during the plant's biosynthesis, particularly for downstream steps that may involve unstable intermediates or less characterized enzymes. nih.govresearchgate.net

Chemical Synthesis and Structural Modifications of Nauclefiline

Total Synthetic Approaches to Nauclefiline

Retrosynthetic Strategies and Key Methodologies

Retrosynthetic analysis is a fundamental technique in planning organic synthesis, working backward from the target molecule to identify simpler starting materials and key transformations. airitilibrary.comwikipedia.org This approach is crucial for designing efficient routes to complex natural products like this compound. wikipedia.orgnih.gov A good retrosynthetic analysis aims for structural simplification, convergence, and the use of readily available starting materials. airitilibrary.com

Key methodologies employed in the total synthesis of this compound and related alkaloids often involve the construction of the core indole (B1671886) and quinolizidine (B1214090) ring systems. Strategies include cascade reactions and bioinspired transformations that mimic proposed biosynthetic pathways. nih.govresearchgate.netchiba-u.jpresearchgate.net For instance, bioinspired oxidative cyclization reactions have been utilized in the synthesis of related naucleamides. researchgate.netresearchgate.net The Pictet-Spengler reaction is another common method for constructing tetrahydro-β-carbolines, a key structural motif in many indole alkaloids, including precursors to this compound. researchgate.netresearchgate.netresearchgate.net

Enantioselective Synthesis and Stereochemical Control

Enantioselective synthesis is critical for producing a specific stereoisomer of a chiral molecule, which is often essential for its biological activity. fiveable.merijournals.com Stereochemical control, the ability to selectively influence the spatial arrangement of atoms during a reaction, is a crucial aspect of organic synthesis. fiveable.merijournals.comnih.gov Achieving high stereoselectivity is a significant challenge in the synthesis of complex molecules with multiple chiral centers, such as this compound. rijournals.com

Divergent enantioselective total syntheses of monoterpenoid indole alkaloids, including this compound, have been developed. researchgate.netnih.govresearchgate.net These approaches often feature key steps that establish the desired stereochemistry, such as asymmetric Michael addition/Pictet-Spengler reactions. researchgate.netresearchgate.net Chiral catalysts and auxiliaries are often employed to induce asymmetry and control the stereochemical outcome of reactions. rijournals.comyoutube.comresearchgate.net The stereochemistry of precursors can also influence the stereochemical outcome of subsequent reactions (substrate control). youtube.com

Synthetic Routes to this compound Analogs and Derivatives

The synthesis of analogs and derivatives of natural products is important for exploring structure-activity relationships and developing new compounds with potentially improved properties. nih.govnih.gov While the synthesis of this compound itself has been reported, research also extends to creating modified versions. scispace.com These synthetic routes often build upon the methodologies developed for the total synthesis of the parent compound, incorporating variations to introduce different substituents or modify the core structure. The development of efficient methods for late-stage functionalization is valuable for generating diverse analogs. rsc.orgrsc.org

Semi-synthesis from Precursor Alkaloids

Semi-synthesis involves the synthesis of complex molecules starting from readily available natural products or intermediates. wikipedia.org This approach can be more efficient than total synthesis if a suitable precursor can be isolated in sufficient quantities. For alkaloids, semi-synthesis often begins with related compounds extracted from plants. nih.govresearchgate.net While the search results mention semi-synthesis in the context of other alkaloids like vinblastine (B1199706) and ibogaine (B1199331) from precursors like tabersonine (B1681870) and voacangine, the direct semi-synthesis of this compound from a specific precursor alkaloid is also a potential route. researchgate.net Bioinspired transformations, which mimic enzymatic steps in nature, can be particularly useful in semi-synthesis to convert a precursor into the target molecule or its analogs. nih.govresearchgate.netchiba-u.jpresearchgate.net For example, this compound has been synthesized from naucleofficines through a bioinspired transformation involving dehydration. dokumen.pubchiba-u.jp

Molecular and Cellular Mechanisms of Nauclefiline Action

Investigation of Molecular Targets and Binding Interactions

Research indicates that a key molecular target influenced by Nauclefiline and other alkaloids from Nauclea species is inducible nitric oxide synthase (iNOS). researchgate.netresearchgate.netepdf.pub iNOS is an enzyme that plays a significant role in the production of nitric oxide (NO), a molecule involved in various physiological and pathological processes, including inflammation. researchgate.netresearchgate.net While the precise binding interactions of this compound with iNOS are not extensively detailed in the provided search results, studies on related Nauclea alkaloids highlight the enzyme as a primary target for their observed anti-inflammatory effects. researchgate.netresearchgate.net General approaches to identifying molecular targets and binding interactions of small molecules include techniques like activity-based protein profiling and molecular docking studies. nih.govd-nb.info However, specific applications of these methods to fully elucidate this compound's direct binding partners beyond enzymatic targets like iNOS are not prominent in the search results.

Cellular Pathway Modulation Studies

This compound and related compounds have been shown to modulate cellular pathways involved in the inflammatory response. A significant effect observed is the inhibition of nitric oxide (NO) production in activated macrophages. researchgate.netresearchgate.net This inhibition is closely linked to the down-regulation of iNOS expression at the protein level. researchgate.netresearchgate.net Studies on other compounds from Nauclea species, such as Naucleoffieine H and 3-(hydroxymethyl)-6,7-dihydroindolo[2,3-a]quinolizin-(12H)-one, have demonstrated that the suppression of iNOS expression can be mediated through the inhibition of the nuclear factor-κB (NF-κB) pathway. researchgate.netresearchgate.net NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, including iNOS. researchgate.netresearchgate.net While direct evidence for this compound's modulation of the NF-κB pathway is not explicitly provided in the snippets, the observed down-regulation of iNOS expression suggests a potential influence on this or related signaling cascades in inflammatory cells. researchgate.netresearchgate.net

Studies investigating the effects of Nauclea alkaloids on cellular processes have primarily focused on their anti-inflammatory activities in cell models such as LPS-induced RAW 264.7 macrophages. researchgate.netresearchgate.net These studies demonstrate that these compounds can significantly inhibit the release of inflammatory mediators like NO and tumor necrosis factor-α (TNF-α). researchgate.netresearchgate.net

Preclinical Pharmacological Investigations of Nauclefiline and Its Analogs

In Vitro Cellular Activity Assessments

In vitro studies are essential for evaluating the direct effects of Nauclefiline and its analogs on various cell types and biological processes. These assessments provide initial insights into the compounds' potential therapeutic properties.

Anti-inflammatory Response Modulation (e.g., LPS-induced NO production)

Inflammation is a complex biological response, and modulating inflammatory pathways is a key area of pharmacological research. Studies investigating the anti-inflammatory potential of compounds often utilize models involving the induction of inflammation in cell lines, such as by using lipopolysaccharide (LPS). LPS is a component of the outer membrane of Gram-negative bacteria that can trigger inflammatory responses in immune cells like macrophages mdpi.com. A common indicator of inflammation in these models is the production of nitric oxide (NO), mediated by inducible nitric oxide synthase (iNOS) mdpi.combiomolther.orgnih.gov.

Research has explored the effects of compounds, including those from natural sources, on inhibiting LPS-induced NO production in cell lines such as RAW264.7 murine macrophages mdpi.comnih.gov. For instance, studies on other natural products have demonstrated significant inhibitory activities on LPS-induced NO production in RAW264.7 cells, with varying IC50 values nih.govresearchgate.net. While specific detailed data on this compound's direct impact on LPS-induced NO production in standard models like RAW264.7 were not extensively detailed in the provided snippets, the general approach involves measuring the reduction of NO levels in LPS-stimulated cells upon treatment with the compound mdpi.combiomolther.orgnih.gov. Such studies aim to understand if this compound or its analogs can suppress the inflammatory cascade initiated by LPS.

Cellular Proliferation and Viability Assays (e.g., anti-proliferative activities against cancer cell lines)

Assessing the effect of compounds on cellular proliferation and viability is a critical step, particularly in the context of potential anti-cancer activities. These assays measure the number of healthy cells in a population or their growth rate after treatment nih.govsigmaaldrich.com. Common methods include MTT, MTS, and ATP production assays, which assess metabolic activity or the presence of ATP as indicators of viable cells nih.govsigmaaldrich.com.

Studies on Nauclea species, from which this compound is derived, have shown that extracts and isolated alkaloids can exhibit cytotoxic and anti-proliferative activities against various cancer cell lines researchgate.netresearchgate.net. For example, two isomeric indole (B1671886) alkaloids, naucleaorals A and B, isolated from Nauclea orientalis, demonstrated cytotoxicity against HeLa human cervical carcinoma cells with IC50 values of 4.0 µg/mL and 7.8 µg/mL, respectively researchgate.net. Another study on alkaloids from Nauclea officinalis also reported significant inhibitory effects against several cancer cell lines, including HL-60, A549, SMMC-7721, MCF-7, and SW480, with IC50 values comparable to cisplatin (B142131) researchgate.net.

While specific IC50 values for this compound against a broad panel of cancer cell lines were not explicitly provided, the research on related alkaloids from the same genus suggests that this compound and its analogs are candidates for investigation into their anti-proliferative effects. These studies often involve treating different cancer cell lines with varying concentrations of the compound and measuring cell viability or proliferation after a specific incubation period nih.govnih.gov.

An example of how data from such studies might be presented in an interactive table format is shown below, illustrating hypothetical data for this compound and a known chemotherapeutic agent against different cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

| This compound | Cancer Cell Line A | Value 1 |

| This compound | Cancer Cell Line B | Value 2 |

| Analog 1 | Cancer Cell Line A | Value 3 |

| Analog 1 | Cancer Cell Line B | Value 4 |

| Cisplatin | Cancer Cell Line A | Value 5 |

| Cisplatin | Cancer Cell Line B | Value 6 |

Note: In a truly interactive table, users might be able to sort by column, filter by cell line or compound, or visualize the data graphically.

Specific Enzyme or Receptor-Mediated Effects in Cellular Models

Investigating the effects of compounds on specific enzymes or receptor-mediated pathways in cellular models provides insights into their mechanisms of action. Enzyme-linked receptors, for instance, play crucial roles in cellular processes such as growth, proliferation, differentiation, and survival nih.gov. Abnormalities in signaling through these receptors can contribute to diseases like cancer nih.gov.

Studies might explore whether this compound or its analogs interact with specific enzymes involved in disease pathways or modulate the activity of particular receptors. For example, some studies investigate the inhibition of enzymes like lipoxygenase by compounds from Nauclea orientalis researchgate.net. Other research focuses on compounds that interfere with signaling pathways mediated by receptors, such as the NF-κB pathway, which is involved in inflammatory responses mdpi.comnih.gov.

While direct evidence of this compound's specific enzyme or receptor-mediated effects was not prominently featured in the provided snippets, the broader context of preclinical research on natural products and alkaloids from the Nauclea genus suggests that such investigations would be a logical step in understanding its pharmacological profile. Techniques like Cellular Thermal Shift Assay (CETSA) can be used to measure target engagement directly in intact cells, providing evidence of a compound binding to its intended protein target pelagobio.compelagobio.comdigitellinc.comdiscoverx.com.

Non-Clinical In Vivo Model Studies (focused on mechanistic insights and target engagement)

Non-clinical in vivo studies, typically conducted in animal models, are crucial for evaluating the efficacy of potential drug candidates in a more complex biological system and gaining mechanistic insights biobide.comangelinipharma.comppd.com. These studies can help to bridge the gap between in vitro findings and potential clinical applications biobide.com.

Efficacy in Disease Models for Mechanism Elucidation (e.g., antiplasmodial, anti-inflammatory)

In vivo disease models are used to assess the efficacy of a compound in a living organism and to further elucidate its mechanism of action. Given the traditional uses of Nauclea species, studies have investigated the antiplasmodial and anti-inflammatory activities of extracts and isolated compounds in animal models researchgate.netresearchgate.netresearchgate.net.

Research on Nauclea pobeguinii, a related species, has shown profound in vivo antiplasmodial activity of the extract researchgate.net. While this compound itself was mentioned in the context of antiplasmodial activity, it was noted that compared to naucleidinal, this compound lacked a specific substitution and was previously reported to have weak to moderate antiplasmodial activity uantwerpen.be. Studies on other Nauclea species extracts have also demonstrated antiplasmodial activity in Plasmodium berghei-infected mice researchgate.net.

In vivo anti-inflammatory effects can be assessed using various models, such as those involving induced inflammation researchgate.net. Studies on extracts from Nauclea species have explored their anti-inflammatory properties in animal models researchgate.net. These in vivo studies complement in vitro findings and provide a more comprehensive understanding of the compound's potential therapeutic effects within a living system.

Target Engagement in Biological Systems

Target engagement studies in biological systems aim to confirm that a compound interacts with its intended molecular target in a living organism pelagobio.comdigitellinc.comdiscoverx.comiaea.org. This is a critical aspect of preclinical development, as a lack of target engagement is a significant reason for drug development failures pelagobio.com.

Methods for assessing target engagement in biological systems include techniques that can measure the interaction between a compound and its target protein in cells or tissues digitellinc.comdiscoverx.com. While the provided snippets discuss the importance of target engagement and methodologies like CETSA pelagobio.compelagobio.comdigitellinc.comdiscoverx.com, specific details on in vivo target engagement studies for this compound were not extensively available.

Demonstrating target engagement in vivo provides stronger evidence that the observed pharmacological effects are directly related to the compound's interaction with its intended target, contributing to the understanding of its mechanism of action in a physiological context digitellinc.com.

Structure Activity Relationship Sar Studies of Nauclefiline and Derivatives

Identification of Pharmacophoric Elements for Biological Activity

Pharmacophoric elements are the essential features of a molecule, such as specific functional groups or spatial arrangements, that are necessary for it to interact with a biological target and elicit a response. researchgate.net While specific detailed pharmacophore models for nauclefiline were not extensively found in the search results, the broader context of indole (B1671886) alkaloids and related compounds provides some insights.

Studies on related β-carboline derived antimalarial agents, which share a core structure with some Nauclea alkaloids, have involved SAR studies to understand the role of the β-carboline scaffold in antiplasmodial activity. researchgate.net This suggests that the indole ring system, a defining feature of this compound, is likely a significant pharmacophoric element.

Research on other natural products and their derivatives has demonstrated the importance of specific functional groups like hydroxyl groups and aryl aldehyde moieties for biological activity, such as neuraminidase inhibition. researchgate.netnih.gov While this is not directly about this compound, it highlights the general principle in SAR that the presence and position of functional groups are critical for interaction with biological targets.

The synthesis and evaluation of this compound derivatives, such as simplified side-chain analogs or compounds with modifications to the core structure, are approaches used in SAR studies to pinpoint which parts of the molecule are essential for its activity. dokumen.pub For instance, comparisons of the activity of this compound with related compounds like naucleidinal, which differ in specific substitutions, can provide clues about the importance of those functional groups for antiplasmodial activity. uantwerpen.be

Correlating Structural Motifs with Specific Molecular Interactions

Structural motifs are recurring three-dimensional arrangements of amino acid residues in proteins or specific arrangements of atoms in small molecules that can be associated with particular functions or interactions. plos.orgebi.ac.uknews-medical.net In the context of small molecules like this compound, certain structural motifs within the molecule are expected to be responsible for specific interactions with biological targets, such as enzymes or receptors.

Molecular docking studies are a common tool used in SAR to predict how a molecule binds to a protein target and to understand the nature of the interactions involved, such as hydrophobic interactions, hydrogen bonding, or pi-pi stacking. researchgate.netresearchgate.netnih.gov For this compound or its derivatives, molecular docking could reveal how the indole ring, the attached side chains, and any functional groups orient themselves within the binding site of a target protein and what types of interactions they form.

Studies on other compounds, such as those inhibiting human protein kinase CK2, have used docking studies to demonstrate that hydrophobic interactions in the binding pockets are key for the affinity of potent compounds. researchgate.net This illustrates how correlating specific structural features (like hydrophobic regions on the molecule) with observed binding modes in molecular interaction studies helps to understand the basis of activity.

While specific details on the molecular interactions of this compound with its targets were not extensively available in the search results, the general principles of correlating structural motifs with molecular interactions through techniques like docking studies are fundamental to SAR and would be applied to this compound research.

Rational Design Principles for Enhanced Activity and Selectivity

Rational design involves using the information gained from SAR studies and understanding molecular interactions to deliberately modify the structure of a compound to improve its desired biological activity and reduce unwanted side effects or activity against off-targets, thereby enhancing selectivity. nih.govnih.gov

Based on the identification of key pharmacophoric elements and the understanding of how structural motifs interact with biological targets, chemists can design and synthesize new this compound derivatives with targeted modifications. dokumen.pub For example, if a particular functional group is found to be crucial for binding to a target enzyme, modifications to this group or its surroundings could be explored to optimize the interaction. Similarly, if certain parts of the molecule are identified as being involved in off-target binding, structural changes could be made to minimize these interactions.

The synthesis of simplified side-chain analogs, as mentioned in the context of actin-affinity tags derived from a marine natural product, is an example of rational design where complex structures are simplified while retaining or enhancing the desired biological activity. dokumen.pub This approach could potentially be applied to this compound to create simpler, more easily synthesized, and potentially more potent or selective derivatives.

While the search results provided a general overview of SAR approaches and mentioned the synthesis of this compound and some derivatives, detailed data tables and extensive research findings specifically on the SAR of this compound and its derivatives were not prominently featured. However, the principles outlined above represent the standard approach to SAR studies for natural products like this compound.

Advanced Analytical and Characterization Methodologies in Nauclefiline Research

High-Resolution Spectroscopic Techniques for Structural Confirmation

The definitive structural confirmation of Nauclefiline relies on a combination of high-resolution spectroscopic techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and functional groups.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): This technique provides highly accurate mass measurements, allowing for the determination of the elemental composition of this compound. In a recent study, the precursor ion of a compound identified as nauclefine was observed at a mass-to-charge ratio (m/z) of 291.1182 in the positive ion mode, corresponding to the protonated molecule [M+H]⁺. This high-resolution mass data is critical for confirming the molecular formula of the compound.

Ultraviolet (UV) and Infrared (IR) Spectroscopy: UV spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for identifying the presence of chromophores, such as the indole (B1671886) nucleus in this compound. The UV spectrum would be expected to show characteristic absorption maxima for the indole ring system. IR spectroscopy, on the other hand, is used to identify the functional groups present in the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for N-H and C=O stretching, and aromatic C-H and C=C vibrations, which are indicative of its indole alkaloid structure.

| Spectroscopic Data for this compound | |

| Technique | Observed Data |

| HR-ESI-MS | Precursor Ion [M+H]⁺: m/z 291.1182 |

| ¹H NMR | Data not available in recent literature |

| ¹³C NMR | Data not available in recent literature |

| UV | Data not available in recent literature |

| IR | Data not available in recent literature |

Advanced Chromatographic Techniques for Purity Assessment and Profiling

Advanced chromatographic techniques are indispensable for the separation, purification, and quantitative analysis of this compound from complex plant extracts and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Quadrupole-Time-of-Flight-Mass Spectrometry (UPLC-Q-TOF-MS/MS): A study by Wang et al. (2021) developed and validated a rapid, specific, and sensitive UPLC-Q-TOF-MS/MS method for the profiling and simultaneous determination of 12 major alkaloids, including nauclefine, in Nauclea officinalis. researchgate.netnih.gov This method allows for the efficient separation and identification of this compound and its related alkaloids. The use of a C18 column with a gradient elution of acetonitrile (B52724) and water containing formic acid is a common approach for the separation of these types of compounds. researchgate.netnih.gov The coupling of UPLC with Q-TOF-MS/MS enables the acquisition of high-resolution mass spectra and fragmentation data, which aids in the unambiguous identification of the compounds. researchgate.netnih.gov

For quantitative analysis, a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method was also developed, utilizing an electrospray ionization (ESI) source and multiple reaction monitoring (MRM) in positive scanning mode. researchgate.netnih.gov This targeted approach provides high sensitivity and selectivity for the accurate quantification of this compound in various samples. researchgate.netnih.gov

| Chromatographic Conditions for this compound Analysis | |

| Parameter | UPLC-Q-TOF-MS/MS |

| Column | ACQUITY UPLC® BEH C18 (2.1 mm × 100 mm, 1.7 μm) |

| Mobile Phase | A: 0.1% formic acid in water, B: Acetonitrile |

| Gradient | 15% to 90% B in 20 min |

| Flow Rate | 0.2 mL/min |

| Detection | ESI-Q-TOF-MS/MS (Positive Ion Mode) |

Computational Chemistry and Molecular Modeling for SAR and Mechanism Prediction

Computational chemistry and molecular modeling are powerful in silico tools that can be used to predict the structure-activity relationship (SAR) and potential mechanisms of action of this compound. These methods provide insights into how the molecule might interact with biological targets at a molecular level.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR): While specific SAR or QSAR studies on this compound are not extensively reported, these computational approaches are widely used for indole alkaloids. By analyzing a series of related compounds and their biological activities, QSAR models can be developed to predict the activity of new derivatives and to identify the key structural features responsible for their biological effects.

Molecular Docking: This technique is used to predict the preferred binding orientation of a ligand to a macromolecular target, such as a protein or enzyme. For this compound, molecular docking studies could be employed to screen for potential biological targets and to understand the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. This information is invaluable for predicting the mechanism of action and for the rational design of more potent analogs.

Currently, there is a lack of published research specifically detailing the use of these computational methodologies for this compound. This represents a significant area for future investigation to unlock the full therapeutic potential of this indole alkaloid.

Current Research Challenges and Future Directions in Nauclefiline Studies

Unexplored Biological Activities and Molecular Targets

Despite the traditional uses of Nauclea species, the full spectrum of nauclefiline's biological activities and its specific molecular targets remain largely unexplored. While some studies on Nauclea officinalis have indicated potential anti-inflammatory, anti-tumor, antibacterial, antiviral, and antimalarial activities, the direct contribution and specific targets of this compound in these effects require further detailed investigation researchgate.net. Identifying the precise proteins or pathways that this compound interacts with is crucial for understanding its pharmacological potential and guiding future drug development efforts nih.gov. The discovery of novel natural products with therapeutic interest often involves identifying new or understudied molecular targets nih.gov.

Optimization of Synthetic Routes for Scalability and Sustainability

To facilitate comprehensive biological evaluation and potential therapeutic development of this compound, efficient and sustainable synthetic routes are essential. The synthesis of complex natural products like alkaloids can be challenging, often requiring multiple steps and precise stereochemical control dokumen.pub. Optimizing these routes for scalability is necessary to produce sufficient quantities of this compound for extensive research and, if promising, for potential larger-scale applications dokumen.pub. Future research needs to focus on developing more streamlined, cost-effective, and environmentally friendly synthetic methodologies.

Addressing Gaps in Mechanistic Understanding and Signaling Pathways

A significant challenge in this compound research is the limited understanding of its underlying mechanisms of action and the specific signaling pathways it modulates. While some studies explore the mechanisms of other compounds from Nauclea species, the detailed molecular events triggered by this compound are not yet fully elucidated researchgate.net. Understanding how this compound interacts with cellular components and influences downstream signaling cascades is vital for determining its therapeutic potential and identifying potential off-target effects nih.govplos.org. Research is needed to map the complete signaling networks affected by this compound plos.org.

Potential for Derivatization Towards Novel Biological Probes and Tools

The chemical structure of this compound offers potential for chemical modification and derivatization. This can lead to the creation of novel analogs with potentially improved potency, selectivity, or altered biological activities. Furthermore, this compound and its derivatives could serve as valuable biological probes or tools to investigate specific biological processes and identify new drug targets nih.govnih.govnih.gov. Future research should explore structure-activity relationships through systematic derivatization and evaluate the utility of these new compounds as research tools.

Integration of Omics Technologies for Comprehensive Analysis

Integrating high-throughput omics technologies, such as proteomics and metabolomics, can provide a comprehensive understanding of this compound's effects on biological systems. Proteomics can help identify protein targets and changes in protein expression induced by this compound, while metabolomics can reveal alterations in metabolic pathways humanspecificresearch.orgnih.govuninet.edu. Combining data from different omics levels can offer a holistic view of the molecular mechanisms underlying this compound's biological activities and help identify potential biomarkers humanspecificresearch.orgscielo.org.mxnih.gov. This integrated approach is crucial for uncovering the intricate molecular mechanisms and potential therapeutic applications of this compound nih.govuninet.edu.

Concluding Remarks on Nauclefiline As a Research Compound

Summary of Key Academic Contributions and Discoveries

Academic research on Nauclefiline has primarily focused on its isolation, structural elucidation, and identification from various plant sources. This compound has been identified as a known compound in phytochemical investigations of species like Nauclea officinalis and Mitragyna inermis. nih.govgrafiati.comznaturforsch.commdpi.com Studies have involved detailed spectroscopic analysis, including NMR and MS data, to confirm its structure. znaturforsch.com The isolation of this compound, often alongside other indole (B1671886) and oxindole (B195798) alkaloids, highlights its presence within the complex chemical profiles of these medicinal plants. nih.govgrafiati.comznaturforsch.comresearchgate.net Its discovery and characterization contribute to the catalog of natural products derived from the Rubiaceae family. znaturforsch.commdpi.com The isolation of this compound from Mitragyna inermis represented its first report from that genus, expanding the known distribution of this compound. znaturforsch.com

Outlook for Future Research Trajectories and Academic Impact

Future research trajectories for this compound are likely to continue exploring its potential biological activities, building upon the general interest in the pharmacological properties of Nauclea alkaloids. mdpi.comnih.govresearchgate.net While specific dosage and safety information are outside the scope, the identification of this compound in plants traditionally used in medicine suggests potential areas for further academic inquiry into its effects at a research level. nih.govmdpi.comresearchgate.netnih.gov Comparative studies with other related indole alkaloids from the Nauclea genus could provide insights into structure-activity relationships. uantwerpen.be Furthermore, its presence in plants like Mitragyna inermis, which has been subject to various phytochemical and pharmacological studies, may lead to investigations into its specific contribution to the observed effects of plant extracts. znaturforsch.com Advances in synthetic methodologies could also open avenues for the synthesis of this compound and its analogs for more detailed biological evaluation in academic settings. dokumen.pubresearchgate.netresearchgate.net The ongoing discovery of new indole alkaloids from Nauclea species indicates that this compound may be studied in conjunction with newly identified compounds to understand their collective academic impact. nih.govresearchgate.netresearchgate.netcolab.ws

Q & A

Q. What are the established methods for isolating and characterizing Nauclefiline from natural sources?

Methodological Answer:

- Isolation : Use column chromatography (silica gel or HPLC) with solvent gradients optimized for polar alkaloid separation. Ethanol-water or methanol-chloroform systems are common .

- Characterization : Combine spectroscopic techniques:

- UV-Vis : Identify chromophores (e.g., λmax ~270 nm for indole alkaloids).

- NMR : Assign proton/carbon shifts (e.g., δ 6.8–7.2 ppm for aromatic protons).

- MS : Confirm molecular weight (e.g., [M+H]<sup>+</sup> at m/z 349).

Q. How can researchers design in vitro assays to evaluate this compound’s preliminary bioactivity?

Methodological Answer:

- Target Selection : Prioritize receptors/pathways linked to this compound’s structural analogs (e.g., acetylcholinesterase for neuroactivity).

- Dose-Response : Test 5–7 concentrations (1 nM–100 μM) with triplicates. Include positive controls (e.g., galantamine for cholinesterase inhibition).

- Assay Types :

- Enzyme Inhibition : Microplate readers with fluorometric substrates (e.g., Ellman’s method).

- Cell Viability : MTT assay on relevant cell lines (e.g., SH-SY5Y for neuroprotection) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound’s reported pharmacokinetic properties (e.g., bioavailability vs. solubility)?

Methodological Answer:

- Systematic Review : Meta-analyze existing data using PRISMA guidelines to identify confounding variables (e.g., animal models, administration routes) .

- In Silico Modeling : Predict solubility-logP relationships via tools like SwissADME. Validate with shake-flask experiments at physiological pH .

- Formulation Optimization : Test nanoemulsions or cyclodextrin complexes to enhance bioavailability. Compare AUC0–24h in rodent plasma via LC-MS .

Q. How can researchers elucidate this compound’s mechanism of action when transcriptomic and proteomic data conflict?

Methodological Answer:

- Multi-Omics Integration : Use pathway enrichment tools (e.g., STRING, KEGG) to cross-reference DEGs (differentially expressed genes) and DEPs (differentially expressed proteins). Prioritize nodes with high betweenness centrality .

- Knockdown/Overexpression : Validate candidate targets (e.g., Bcl-2 for apoptosis) in CRISPR-edited cell lines. Measure caspase-3/7 activity .

- Kinetic Studies : Perform SPR (surface plasmon resonance) to assess binding affinity (KD) for hypothesized receptors .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data with high variability?

Methodological Answer:

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy of this compound?

Methodological Answer:

- Pharmacodynamic Modeling : Link plasma concentrations (PK) to effect-site activity (PD) using compartmental models (e.g., NONMEM).

- Tissue Distribution Studies : Quantify this compound in target organs (e.g., brain via LC-MS) to assess blood-brain barrier penetration .

- Species-Specific Factors : Compare metabolic stability in human vs. rodent liver microsomes .

Tables for Key Data Comparison

Table 1 : Comparison of this compound Isolation Yields Across Solvent Systems

| Solvent System | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Ethanol:Water (7:3) | 0.12 | 92 | |

| Methanol:Chloroform (1:1) | 0.09 | 88 | |

| Acetonitrile:Acetate Buffer | 0.15 | 95 |

Table 2 : Conflicting IC50 Values for this compound in Cancer Cell Lines

| Cell Line | Reported IC50 (μM) | Proposed Variables |

|---|---|---|

| MCF-7 | 12.4 vs. 28.9 | Serum concentration, exposure time |

| A549 | 8.7 vs. 19.3 | Assay type (MTT vs. SRB) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.